LogP Difference Between 4-Chlorophenyl and 4-Nitrophenyl Analogs Governs Predicted Membrane Permeability
The 4‑chlorophenyl compound exhibits a calculated LogP of 3.78, significantly higher than the predicted LogP (~2.8) of the 4‑nitrophenyl analog (CAS 866051‑34‑5), owing to the greater hydrophobicity of chlorine versus the polar nitro group . This LogP difference of approximately 1 log unit corresponds to an estimated 10‑fold difference in octanol‑water partition coefficient, which directly influences passive membrane permeability and oral absorption potential [1].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.78 (calculated) |
| Comparator Or Baseline | 4-Nitrophenyl analog (CAS 866051-34-5): LogP ≈ 2.8 (predicted based on substituent constants) |
| Quantified Difference | ~1 log unit higher (≈10× greater hydrophobicity) |
| Conditions | In silico prediction based on fragment-based method; vendor-reported LogP |
Why This Matters
For procurement decisions in CNS or intracellular-target programs, the higher LogP of the 4‑chlorophenyl compound predicts superior passive membrane permeability, making it the preferred choice when blood-brain barrier penetration or rapid cellular uptake is required.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. View Source
